2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide
Overview
Description
2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide is a useful research compound. Its molecular formula is C20H19FN4O3 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14411864 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Antipsychotic Agents
Research on related compounds such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has shown potential antipsychotic-like profiles in behavioral animal tests. These compounds do not interact with dopamine receptors like clinically available antipsychotic agents, suggesting a unique mechanism of action. This research highlights the exploration of pyrazole derivatives as novel antipsychotic drugs with potentially fewer side effects due to their different pharmacological profiles (Wise et al., 1987).
Antipyrine-like Derivatives
The synthesis, characterization, and analysis of antipyrine derivatives have been reported, focusing on their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the structural basis of their stability and interactions, which are crucial for designing compounds with tailored properties for specific applications (Saeed et al., 2020).
Antitumor Agents
Compounds based on pyrazole and benzothiazole derivatives have been synthesized and evaluated for their antitumor activities. For example, derivatives of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid showed selective cytotoxicity against tumorigenic cell lines, indicating the potential of such compounds as antitumor agents (Yoshida et al., 2005).
Modulation of Metabotropic Glutamate-5 Receptor
Research into N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides has explored their effects as positive allosteric modulators of the metabotropic glutamate-5 receptor in rat cortical astrocytes. These studies contribute to the understanding of glutamate-induced calcium release in naturally expressed mGluR5, potentially leading to new therapeutic strategies for neurological disorders (de Paulis et al., 2006).
Cerebral Vasodilators
The determination of new cerebral vasodilators such as YC-93 in plasma by electron capture gas chromatography highlights the ongoing research into compounds that can improve cerebral blood flow, which is critical for treating cerebrovascular diseases (Higuchi et al., 1975).
Properties
IUPAC Name |
2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-12-8-9-17(21)18(10-12)22-20(26)16-7-5-4-6-15(16)11-24-14(3)19(25(27)28)13(2)23-24/h4-10H,11H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHFWVOCVSRDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2CN3C(=C(C(=N3)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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